molecular formula C16H15N7O2 B12717599 1H-Imidazo(2,1-f)purine-6-carboxaldehyde, 2,3,4,8-tetrahydro-1,8-dimethyl-2,4-dioxo-7-phenyl-, 6-hydrazone CAS No. 91456-82-5

1H-Imidazo(2,1-f)purine-6-carboxaldehyde, 2,3,4,8-tetrahydro-1,8-dimethyl-2,4-dioxo-7-phenyl-, 6-hydrazone

Cat. No.: B12717599
CAS No.: 91456-82-5
M. Wt: 337.34 g/mol
InChI Key: FVSAAZOWLDXHCB-UHFFFAOYSA-N
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Description

1H-Imidazo(2,1-f)purine-6-carboxaldehyde, 2,3,4,8-tetrahydro-1,8-dimethyl-2,4-dioxo-7-phenyl-, 6-hydrazone is a complex organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure, which are known for their wide range of applications in pharmaceuticals, agrochemicals, and other industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Imidazo(2,1-f)purine-6-carboxaldehyde, 2,3,4,8-tetrahydro-1,8-dimethyl-2,4-dioxo-7-phenyl-, 6-hydrazone typically involves the cyclization of amido-nitriles or the use of N-heterocyclic carbenes (NHC) as catalysts . The reaction conditions are often mild, allowing for the inclusion of various functional groups such as arylhalides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and the use of continuous flow reactors, can be applied to its production.

Chemical Reactions Analysis

Types of Reactions

1H-Imidazo(2,1-f)purine-6-carboxaldehyde, 2,3,4,8-tetrahydro-1,8-dimethyl-2,4-dioxo-7-phenyl-, 6-hydrazone can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler imidazole compounds.

Scientific Research Applications

1H-Imidazo(2,1-f)purine-6-carboxaldehyde, 2,3,4,8-tetrahydro-1,8-dimethyl-2,4-dioxo-7-phenyl-, 6-hydrazone has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1H-Imidazo(2,1-f)purine-6-carboxaldehyde, 2,3,4,8-tetrahydro-1,8-dimethyl-2,4-dioxo-7-phenyl-, 6-hydrazone involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    1H-Imidazo(2,1-f)purine-6-carboxaldehyde: A simpler analog with similar structural features.

    2,3,4,8-Tetrahydro-1,8-dimethyl-2,4-dioxo-7-phenyl-imidazole: Another related compound with a different substitution pattern.

Uniqueness

1H-Imidazo(2,1-f)purine-6-carboxaldehyde, 2,3,4,8-tetrahydro-1,8-dimethyl-2,4-dioxo-7-phenyl-, 6-hydrazone is unique due to its specific substitution pattern and the presence of the hydrazone functional group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

91456-82-5

Molecular Formula

C16H15N7O2

Molecular Weight

337.34 g/mol

IUPAC Name

8-methanehydrazonoyl-4,6-dimethyl-7-phenylpurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C16H15N7O2/c1-21-11(9-6-4-3-5-7-9)10(8-18-17)23-12-13(19-15(21)23)22(2)16(25)20-14(12)24/h3-8H,17H2,1-2H3,(H,20,24,25)

InChI Key

FVSAAZOWLDXHCB-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(N2C1=NC3=C2C(=O)NC(=O)N3C)C=NN)C4=CC=CC=C4

Origin of Product

United States

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